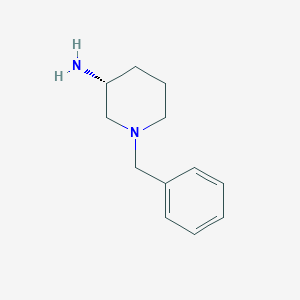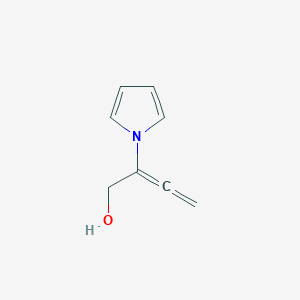![molecular formula C8H4N2O B064743 Furo[3,2-c]pyridine-4-carbonitrile CAS No. 190957-76-7](/img/structure/B64743.png)
Furo[3,2-c]pyridine-4-carbonitrile
説明
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridine derivatives involves several methodologies that highlight the versatility of these compounds. A notable approach includes the transformation of furo[3,4-b]pyran into difuro[3,4-b:3',4'-e]pyridine through a one-step synthesis involving the reaction of 2,4(3H,5H)-furandione (β-tetronic acid) with arylmethylenemalononitriles in a basic medium (Martín et al., 1991). Another synthesis route involves direct N-amination of furo[3,2-c]pyridines leading to 5-Aminofuro[3,2-c]pyridinium tosylates , and further chemical transformations yield the furo[3,2-c]pyridine-4-carbonitriles (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure and physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives have been extensively studied using various spectroscopic and theoretical methods. A comprehensive study incorporating FT-IR , NMR , and DFT/TD-DFT analyses elucidates the structure, vibrational spectral analysis, electronic absorption properties, and NLO properties of these compounds, demonstrating their stability and electronic characteristics (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Furo[3,2-c]pyridine compounds undergo various chemical reactions that modify their structural and functional properties. The synthesis process often involves cyclization reactions, functional group transformations, and the formation of novel polyheterocyclic compounds. For instance, the reaction of furo[3,2-c]pyridine N-oxides with benzoyl chloride and cyanide anion (Reissert-Henze reaction) produces the corresponding furo[3,2-c]pyridine-4-carbonitriles, demonstrating the reactivity of the cyano group in further transformations (Shiotani & Taniguchi, 1997).
Physical Properties Analysis
The physical properties of Furo[3,2-c]pyridine-4-carbonitrile derivatives are closely tied to their molecular structure. Studies utilizing density functional theory (DFT) and time-dependent DFT (TD-DFT) provide insights into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Halim & Ibrahim, 2021).
科学的研究の応用
Synthesis and Chemical Transformations :
- Bencková and Krutošíková (1999) described the synthesis of furo[3,2-c]pyridine-4-carbonitriles through Reissert-Henze reaction and further transformations to amide and carboxylic acid (Bencková & Krutošíková, 1999).
- Shiotani and Taniguchi (1997) reported on the cyanation of furo[3,2-c]pyridine N-oxides, converting the cyano group to various derivatives (Shiotani & Taniguchi, 1997).
Pharmaceutical and Medicinal Chemistry :
- Li et al. (1974) explored furo[3,2-c]pyridine compounds in disease treatment, including cancers and conditions mediated by protein kinase activity (Li et al., 1974).
- Dandamudi Sri Laxmi et al. (2020) synthesized 2-substituted furo[3,2-b]pyridines and evaluated their cytotoxic properties against cancer cell lines (Dandamudi Sri Laxmi et al., 2020).
- Němec et al. (2021) reported on inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core, highlighting its potential in kinase inhibition (Němec et al., 2021).
Material Science and Spectroscopy :
- Halim and Ibrahim (2021) conducted a detailed study on the structural, thermochemical, and spectroscopic properties of a novel furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative (Halim & Ibrahim, 2021).
Organic Synthesis and Chemical Properties :
- Mcfarland et al. (1975) investigated the electrophilic substitution of furo[3,2-c]pyridine, which forms the basis for further chemical modifications (McFarland et al., 1975).
特性
IUPAC Name |
furo[3,2-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNYXFQOHPJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445280 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-4-carbonitrile | |
CAS RN |
190957-76-7 | |
| Record name | Furo[3,2-c]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

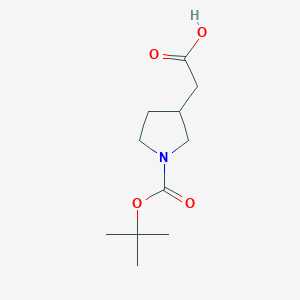
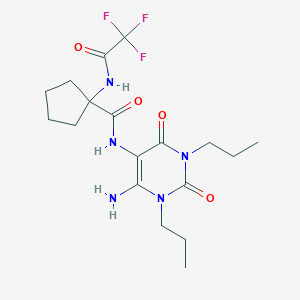
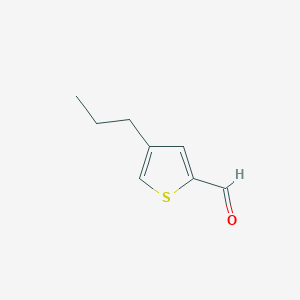
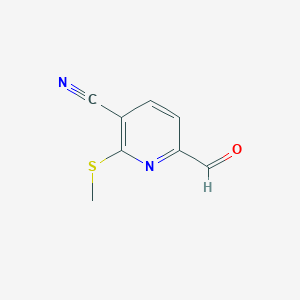
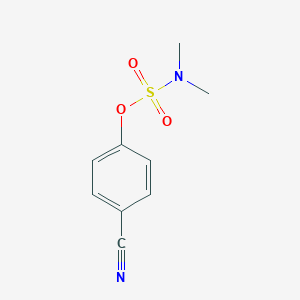
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
